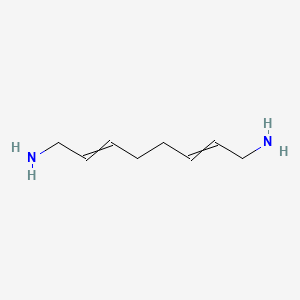
Octa-2,6-diene-1,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-2,6-diene-1,8-diamine: is an organic compound characterized by the presence of two amine groups attached to an eight-carbon chain with two double bonds at the 2nd and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octa-2,6-diene-1,8-diamine typically involves the reaction of 1,8-diaminooctane with reagents that introduce double bonds at the 2nd and 6th positions. One common method involves the use of dehydrogenation reactions under controlled conditions to achieve the desired diene structure.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursor compounds followed by selective dehydrogenation. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Octa-2,6-diene-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated amine derivatives.
Substitution: The amine groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Saturated amine derivatives.
Substitution: Halogenated amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Octa-2,6-diene-1,8-diamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives may have applications in drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which Octa-2,6-diene-1,8-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The double bonds in the diene structure may also participate in conjugation and electron transfer processes, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
1,8-Octanediamine: A saturated analog with similar amine functionality but lacking double bonds.
1,7-Octadiene: A related diene compound with a different position of double bonds.
2,6-Dimethyl-2,6-octadiene: A structurally similar compound with methyl groups at the 2nd and 6th positions.
Uniqueness: Octa-2,6-diene-1,8-diamine is unique due to its combination of amine groups and diene structure, which imparts distinct chemical reactivity and potential applications. The presence of double bonds allows for additional chemical modifications and interactions compared to its saturated analogs.
Propiedades
Número CAS |
51964-55-7 |
|---|---|
Fórmula molecular |
C8H16N2 |
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
octa-2,6-diene-1,8-diamine |
InChI |
InChI=1S/C8H16N2/c9-7-5-3-1-2-4-6-8-10/h3-6H,1-2,7-10H2 |
Clave InChI |
CSMYEURUKPZSII-UHFFFAOYSA-N |
SMILES canónico |
C(CC=CCN)C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
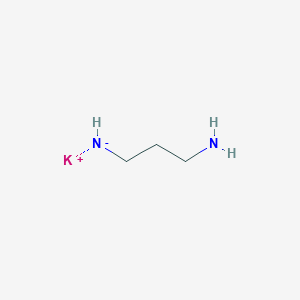
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
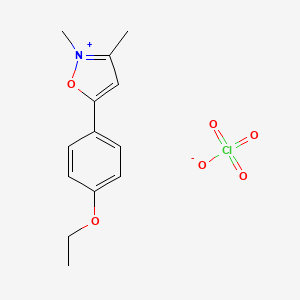
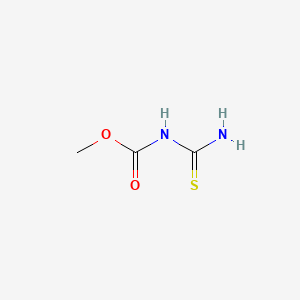
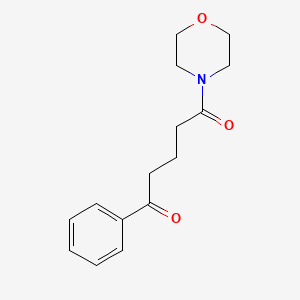
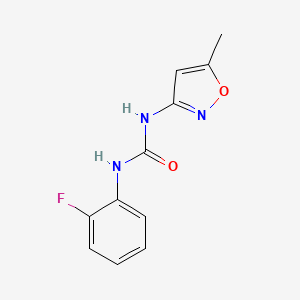
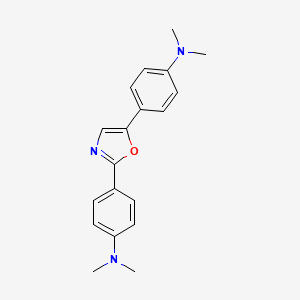
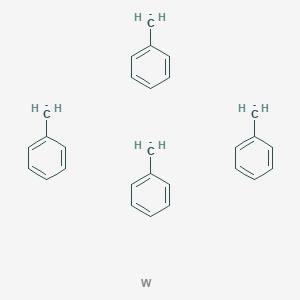

![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
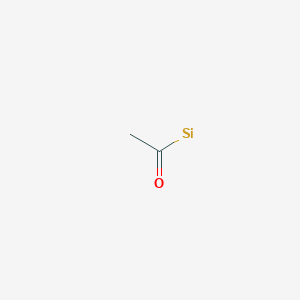
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
